molecular formula C14H19NO3 B13031555 (2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid

(2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid

Cat. No.: B13031555
M. Wt: 249.30 g/mol
InChI Key: LTWHQHQKHFUXEW-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid is a non-proteinogenic amino acid featuring a chiral center at the α-carbon and a cyclopentyloxy-substituted phenyl group. This compound is of interest in medicinal chemistry for its structural resemblance to neurotransmitter precursors and receptor-targeting molecules .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(2R)-2-amino-3-(4-cyclopentyloxyphenyl)propanoic acid

InChI

InChI=1S/C14H19NO3/c15-13(14(16)17)9-10-5-7-12(8-6-10)18-11-3-1-2-4-11/h5-8,11,13H,1-4,9,15H2,(H,16,17)/t13-/m1/s1

InChI Key

LTWHQHQKHFUXEW-CYBMUJFWSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=C(C=C2)C[C@H](C(=O)O)N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-cyclopentyloxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amino acid derivative to form an intermediate.

    Cyclization and Reduction: The intermediate is then cyclized and reduced to yield the desired (2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid.

Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: (2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

  • Cyclopentyloxy vs. Cyclohexyl/Difluorocyclohexyl : The cyclopentyloxy group offers moderate steric bulk compared to cyclohexyl derivatives. Fluorination (as in 4,4-difluorocyclohexyl) enhances electronegativity and stability against oxidative metabolism .
  • The cyclopentyloxy group balances lipophilicity for blood-brain barrier penetration .
  • Biological Relevance : L-Dopa’s dihydroxyphenyl group is essential for dopamine biosynthesis, while the diiodo derivative (66-02-4) may serve as a contrast agent due to iodine’s radiopacity .

Biological Activity

(2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from diverse research studies to provide an authoritative overview of its biological activity, including detailed data tables and case studies.

  • Chemical Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol
  • IUPAC Name : (2R)-2-amino-3-(4-cyclopentyloxyphenyl)propanoic acid

The biological activity of (2R)-2-amino-3-(4-cyclopentyloxyphenyl)propanoic acid is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate signal transduction pathways, impacting cellular processes such as proliferation, apoptosis, and metabolic regulation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds similar to (2R)-2-amino-3-(4-cyclopentyloxyphenyl)propanoic acid have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (non-small cell lung cancer) cells.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of several derivatives, noting that specific modifications enhanced their efficacy. Notably, compound variants reduced A549 cell viability by up to 50% and inhibited cell migration, indicating potential as anticancer agents .

Compound VariantCell Viability Reduction (%)Migration Inhibition (%)
Compound A5040
Compound B4535
Compound C6050

Antioxidant Properties

In addition to anticancer activity, these compounds have shown promising antioxidant properties. The DPPH radical scavenging assay revealed that certain derivatives exhibited strong antioxidant capabilities, suggesting their potential application in oxidative stress-related conditions.

Antioxidant Activity Table

Compound VariantDPPH Scavenging Activity (%)
Compound A75
Compound B65
Compound C80

Antimicrobial Activity

The antimicrobial efficacy of (2R)-2-amino-3-(4-cyclopentyloxyphenyl)propanoic acid derivatives has also been studied. These compounds were tested against a range of pathogens, including multidrug-resistant strains.

Case Study: Antimicrobial Efficacy

A systematic evaluation of antimicrobial activity against the ESKAPE group pathogens revealed that certain derivatives displayed significant inhibitory concentrations (MIC values), making them candidates for further development as novel antimicrobial agents.

PathogenMIC (µg/mL)
Methicillin-resistant S. aureus1 - 8
Vancomycin-resistant E. faecalis0.5 - 2
Drug-resistant Candida spp.8 - 64

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.